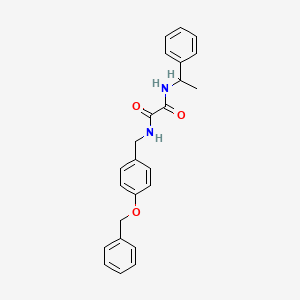![molecular formula C9H10O4 B2446661 5,9-ジオキサテトラシクロ[4.4.0.0<sup>2,4</sup>.0<sup>3,7</sup>]デカン-4-カルボン酸 CAS No. 135922-85-9](/img/structure/B2446661.png)
5,9-ジオキサテトラシクロ[4.4.0.02,4.03,7]デカン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure
科学的研究の応用
5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid has several scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and materials.
- Biology : The compound can be employed in studies of molecular interactions and biological pathways.
- Medicine : Potential applications in drug development and delivery systems are being explored.
- Industry : It is used in the production of advanced materials with specific properties, such as high stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the carboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions: 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
作用機序
The mechanism of action of 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The compound’s unique structure allows it to bind selectively to certain proteins or enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds:
- Pentacyclo[4.4.0.0(2,5).0(3,8).0(4,7)]decane-2,4-dicarboxylic acid
- 8,9,9,10,10,11-Hexafluoro-4,4-dimethyl-3,5-dioxatetracyclo[5.4.1.0(2,6).0(8,11)]dodecane
Uniqueness: 5,9-Dioxatetracyclo[4.4.0.0{2,4}.0{3,7}]decane-4-carboxylic acid is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where stability and specific molecular interactions are required.
特性
IUPAC Name |
5,9-dioxatetracyclo[4.4.0.02,4.03,7]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)9-5-3-1-12-2-4(6(5)9)7(3)13-9/h3-7H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKRXCHWFGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C3(OC2C4CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Oxan-4-yl)prop-2-enyl]prop-2-enamide](/img/structure/B2446582.png)


![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2446588.png)



![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)
![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)
